molecular formula C11H24Cl2N2O2 B2435600 4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride CAS No. 1909337-18-3

4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride

Cat. No.: B2435600
CAS No.: 1909337-18-3
M. Wt: 287.23
InChI Key: VCXWXEZKPGTJRP-UHFFFAOYSA-N
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Description

“4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride” is a chemical compound with the CAS Number: 1909337-18-3 . It has a molecular weight of 287.23 . The IUPAC name for this compound is 4-(4-isopropylpiperazin-1-yl)butanoic acid dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O2.2ClH/c1-10(2)13-8-6-12(7-9-13)5-3-4-11(14)15;;/h10H,3-9H2,1-2H3,(H,14,15);2*1H . This indicates that the compound contains a piperazine ring substituted with an isopropyl group and a butanoic acid group, and it forms a salt with two chloride ions .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It’s worth noting that the physical and chemical properties of a compound can be influenced by factors such as its structure and the presence of functional groups .

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Derivatives for Antimalarial Agents : The synthesis of a derivative, 3-[4-(7-choloquinolin-4-yl) piperazin-1-yl] propanoic acid, highlights the potential of such compounds in developing antimalarial drugs. This synthesis process involves multiple steps, including mono-protection of piperazine and substitution reactions, resulting in high yields and confirming the structure through various spectroscopic methods (Mi Sui-qing, 2010).

  • Characterization of Piperazine Derivatives : Studies on piperazine derivatives, such as opipramol dihydrochloride, have focused on their structural characterization. These studies involve understanding the protonation states and conformations of piperazine rings, contributing to the broader understanding of similar compounds (R. Betz et al., 2011).

Pharmacological Potential and Chemical Properties

  • Antihypertensive Agent Synthesis : Research into the synthesis of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, as potential dual antihypertensive agents, demonstrates the pharmacological relevance of similar compounds. The study also examined the protonation of nitrogen atoms in these compounds, contributing to the understanding of their chemical behavior (Pavlína Marvanová et al., 2016).

  • Antitumor Activity of Piperazine-Based Compounds : The development of piperazine-based tertiary amino alcohols and their dihydrochlorides has been explored for antitumor activities. These compounds were studied for their effects on tumor DNA methylation, indicating potential therapeutic applications (N. Hakobyan et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s worth noting that piperazine derivatives are often used in medicinal chemistry due to their ability to interact with various biological targets .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Properties

IUPAC Name

4-(4-propan-2-ylpiperazin-1-yl)butanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.2ClH/c1-10(2)13-8-6-12(7-9-13)5-3-4-11(14)15;;/h10H,3-9H2,1-2H3,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXWXEZKPGTJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CCCC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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